(4-Ethoxy-3-isopropylphenyl)boronic acid
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Overview
Description
(4-Ethoxy-3-isopropylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with ethoxy and isopropyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (4-Ethoxy-3-isopropylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-3-isopropylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Alcohols
Substitution: Biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
(4-Ethoxy-3-isopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4-Ethoxy-3-isopropylphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with diols and other nucleophiles. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the unique electronic properties of the boronic acid group, which allows for efficient and selective reactions .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Uniqueness
(4-Ethoxy-3-isopropylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C11H17BO3 |
---|---|
Molecular Weight |
208.06 g/mol |
IUPAC Name |
(4-ethoxy-3-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-4-15-11-6-5-9(12(13)14)7-10(11)8(2)3/h5-8,13-14H,4H2,1-3H3 |
InChI Key |
ZYQRKDSCWMDHGB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)C(C)C)(O)O |
Origin of Product |
United States |
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